5-Isocyanato-3-methoxy-1,2-benzothiazole

Description

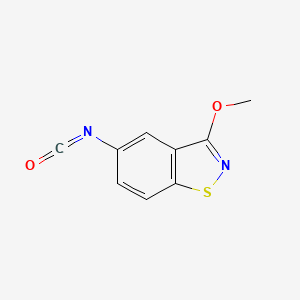

Structure

2D Structure

3D Structure

Properties

CAS No. |

104121-72-4 |

|---|---|

Molecular Formula |

C9H6N2O2S |

Molecular Weight |

206.22 g/mol |

IUPAC Name |

5-isocyanato-3-methoxy-1,2-benzothiazole |

InChI |

InChI=1S/C9H6N2O2S/c1-13-9-7-4-6(10-5-12)2-3-8(7)14-11-9/h2-4H,1H3 |

InChI Key |

VFXQBOFFXVPZNA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NSC2=C1C=C(C=C2)N=C=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 5 Isocyanato 3 Methoxy 1,2 Benzothiazole

Reactivity Profile of the Isocyanato Moiety

The isocyanate group's reactivity stems from the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, which renders the central carbon atom highly electron-deficient. nih.gov Consequently, it readily reacts with various nucleophiles. nih.govwikipedia.org The presence of an electron-donating group on the aromatic ring could modulate this reactivity, but the fundamental electrophilic nature of the isocyanate carbon remains the driving force for its chemical transformations. nih.gov

Nucleophilic Addition Reactionsnih.gov

Nucleophilic addition is the most characteristic reaction of isocyanates. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the isocyanate group, followed by proton transfer to the nitrogen atom. nih.gov This leads to the formation of a stable addition product.

The reaction of 5-Isocyanato-3-methoxy-1,2-benzothiazole with primary or secondary amines yields substituted urea (B33335) derivatives. nih.govresearchgate.net This reaction is typically rapid and proceeds via a nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. ppublishing.orgbeilstein-journals.org The resulting intermediate subsequently undergoes a proton transfer to form the stable urea linkage. This methodology is a cornerstone for synthesizing a wide range of urea derivatives containing the benzothiazole (B30560) scaffold. nih.govmdpi.comnih.gov

The synthesis of N,N'-disubstituted or N,N,N'-trisubstituted unsymmetrical ureas is efficiently achieved through the reaction of isocyanate intermediates with various amine nucleophiles. nih.gov For instance, the reaction between 2-aminobenzothiazole (B30445) derivatives and various isocyanates is a well-established method for producing biologically relevant urea compounds. ppublishing.org

Interactive Table: Examples of Urea Derivative Formation

| Reactant (Amine) | Product | Reaction Conditions |

| Aniline | N-(3-methoxy-1,2-benzothiazol-5-yl)-N'-phenylurea | Room temperature, aprotic solvent (e.g., MeCN, Toluene) researchgate.netbeilstein-journals.org |

| Diethylamine | 1-(3-methoxy-1,2-benzothiazol-5-yl)-3,3-diethylurea | Room temperature, catalyst-free researchgate.net |

| Morpholine | 4-((3-methoxy-1,2-benzothiazol-5-yl)carbamoyl)morpholine | Microwave irradiation, 70°C beilstein-journals.org |

| Benzylamine | N-benzyl-N'-(3-methoxy-1,2-benzothiazol-5-yl)urea | Room temperature, aprotic solvent |

Thiourea (B124793) derivatives are structural analogs of ureas where the carbonyl oxygen is replaced by a sulfur atom. analis.com.my The synthesis of thioureas from isocyanates is less direct than urea formation. While isothiocyanates react directly with amines to form thioureas, isocyanates require a subsequent thionation step. analis.com.mynih.govscispace.com

A common pathway involves the initial formation of the corresponding urea derivative by reacting this compound with a suitable amine. The resulting urea can then be treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to convert the carbonyl group into a thiocarbonyl group, yielding the desired thiourea derivative. Benzothiazole-containing thioureas are a significant class of compounds in medicinal chemistry. nih.govias.ac.in

The high electrophilicity of the isocyanate group allows it to react with a broad spectrum of nucleophiles beyond amines. wikipedia.orgnoaa.gov

Alcohols and Phenols: In the presence of an alcohol or phenol, this compound undergoes nucleophilic addition to form carbamate (B1207046) (urethane) derivatives. wikipedia.org This reaction is fundamental to the formation of polyurethanes when diisocyanates react with diols. noaa.gov

Water: The reaction with water initially forms an unstable carbamic acid intermediate. This intermediate readily decarboxylates, yielding the corresponding amine (5-amino-3-methoxy-1,2-benzothiazole) and carbon dioxide gas. wikipedia.orgnoaa.gov This reaction is utilized in the production of polyurethane foams, where the liberated CO2 acts as a blowing agent. wikipedia.org

Thiols: Thiols (mercaptans) react in a manner analogous to alcohols, attacking the isocyanate to form thiocarbamate derivatives. noaa.gov

Interactive Table: Reactivity with Various Nucleophiles

| Nucleophile | Product Class | Specific Product Example |

| Ethanol (B145695) | Carbamate (Urethane) | Ethyl (3-methoxy-1,2-benzothiazol-5-yl)carbamate |

| Water | Amine (via Carbamic Acid) | 5-amino-3-methoxy-1,2-benzothiazole |

| Ethanethiol | Thiocarbamate | S-ethyl (3-methoxy-1,2-benzothiazol-5-yl)carbamothioate |

| Carboxylic Acids | Mixed Anhydride | Unstable, may rearrange or decarboxylate |

Cycloaddition Reactions (e.g., [2+2], [4+2] Cycloadditions)

The carbon-nitrogen and carbon-oxygen double bonds within the isocyanate group can participate as 2π components in cycloaddition reactions. acs.org These reactions are valuable for constructing various heterocyclic ring systems.

Aryl isocyanates are known to undergo [2+2] cycloaddition reactions with substrates containing C=N double bonds. acs.org It is plausible that this compound could react with dienophiles in Diels-Alder type [4+2] cycloadditions, or with 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. researchgate.net For example, reactions with aza-oxyallyl cations can lead to five-membered lactams. researchgate.net Radical cycloaddition pathways are also possible for aryl isocyanides, a related class of compounds, leading to fused heterocycles like phenanthridines. beilstein-journals.org

Oligomerization and Polymerization Pathways (e.g., Dimerization)

Under specific conditions, typically involving catalysts such as phosphines or tertiary amines, isocyanates can react with themselves to form oligomers and polymers. noaa.govresearchgate.net

Dimerization: Isocyanates can undergo a [2+2] cycloaddition with another isocyanate molecule to form a four-membered uretidinedione ring (also referred to as a uretdione). researchgate.netgoogle.comgoogle.comresearchgate.net This dimerization is often a reversible process.

Trimerization: The cyclotrimerization of three isocyanate molecules is a more common pathway, leading to the formation of a highly stable, six-membered triazine-2,4,6-trione ring, known as an isocyanurate. oup.comacs.orgresearchgate.netacs.orgresearchgate.net This reaction is frequently catalyzed by bases, metal complexes, or heat. oup.comresearchgate.net

Polymerization: As a monofunctional isocyanate, this compound is not a direct precursor for high molecular weight polymers on its own. However, it serves as a model for the reactivity of di- and polyisocyanates used in polymer synthesis. acs.org The reaction of diisocyanates with diols or diamines leads to the formation of polyurethanes and polyureas, respectively. acs.orgrsc.orgmdpi.com Anionic polymerization of isocyanates can also occur, leading to polyisocyanurates. researchgate.net

Influence of the Methoxy (B1213986) Group on Molecular Reactivity

The resonance effect involves the delocalization of a lone pair of electrons from the oxygen atom into the π-system of the thiazole (B1198619) ring. This increases the electron density of the entire benzothiazole nucleus, making the aromatic ring more susceptible to attack by electrophiles. This activating nature is a general characteristic of methoxy groups on aromatic rings, which are known to substantially increase the rates of electrophilic substitution reactions compared to their unsubstituted counterparts.

Electrophilic Substitution Reactions on the Benzothiazole Core

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. In the case of this compound, the outcome of such reactions is determined by the combined directing effects of the fused thiazole ring and the substituents on the benzene (B151609) ring.

The benzothiazole ring system itself is generally considered electron-rich, but the heteroatoms also influence the substitution pattern. Electrophilic attack typically occurs on the benzene portion of the molecule. The key directing influences are:

The Fused Thiazole Ring: Tends to direct incoming electrophiles to the 4- and 6-positions.

The Isocyanato Group (-NCO) at C-5: This group is strongly electron-withdrawing and acts as a deactivating, meta-directing group. Therefore, it directs incoming electrophiles to the 4- and 6-positions.

The Methoxy Group (-OCH₃) at C-3: As discussed, this group is activating and its electronic contribution enhances the nucleophilicity of the benzene ring.

Nucleophilic Substitution Reactions on the Benzothiazole Core

Nucleophilic aromatic substitution (SNAr) on the benzothiazole core is less common than electrophilic substitution and generally requires specific conditions. For an SNAr reaction to proceed, two main features are typically necessary: the presence of a good leaving group (such as a halogen) and strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, there is no inherent leaving group on the aromatic core. However, the electron-withdrawing nature of the isocyanato group at C-5, along with the electronegative nitrogen atom in the thiazole ring, increases the electrophilicity of the benzene ring. This would make the ring more susceptible to nucleophilic attack if a suitable leaving group were present at positions 4, 6, or 7.

It is crucial to distinguish reactions on the core from reactions on the substituents. The isocyanato group itself is a potent electrophile and will readily react with a wide range of nucleophiles (e.g., alcohols, amines, water) at the central carbon atom. This reaction, however, is a nucleophilic addition to the -NCO group, not a substitution on the aromatic ring.

Radical Reactions Involving Benzothiazole Derivatives

The benzothiazole nucleus can participate in radical reactions, although this pathway is less explored than ionic reactions. Homolytic acylation of the unsubstituted benzothiazole ring has been shown to occur selectively at the 2-position, indicating that this site is susceptible to radical attack. rsc.org This suggests that acyl radicals, which are considered nucleophilic, readily attack the electron-deficient C-2 position of the benzothiazole ring. rsc.org

The synthesis of benzothiazole derivatives can also proceed through pathways involving radical intermediates. ijper.orgorganic-chemistry.org For instance, radical cyclization of thioanilides is a known method for forming the benzothiazole ring system. organic-chemistry.org Furthermore, some benzothiazole derivatives have been investigated for their ability to act as radical scavengers, highlighting their interaction with free radicals. pcbiochemres.comijprajournal.com In the context of this compound, the specific influence of the substituents on radical stability and reaction pathways is not extensively documented, but the aromatic system provides a template for potential radical addition or substitution reactions under appropriate conditions.

Tautomeric Equilibria of Benzothiazole Derivatives and their Chemical Implications

Tautomerism is a critical concept in heterocyclic chemistry that describes the equilibrium between two or more structural isomers that are readily interconvertible, most often by the migration of a proton. While this compound itself does not possess the typical functional groups that lead to common tautomeric forms, understanding this phenomenon is essential for appreciating the reactivity of the broader class of benzothiazole derivatives.

The most studied examples of tautomerism in this family involve substituents at the 2-position.

2-Hydroxybenzothiazole: This compound exists in a tautomeric equilibrium with 1,3-benzothiazol-2(3H)-one . Theoretical and experimental studies have shown that the keto (one) form is generally more stable. ccsenet.org This equilibrium has significant chemical implications; the presence of the amide-like 'one' form alters the molecule's acidity, hydrogen bonding capability, and nucleophilic/electrophilic character compared to the purely phenolic 'ol' form.

2-Mercaptobenzothiazole: Similarly, this derivative is in equilibrium with its 1,3-benzothiazole-2(3H)-thione tautomer. The thione form is found to be the more stable tautomer. ccsenet.org The dominance of the thione form means that the molecule often reacts as a thiolate nucleophile through the exocyclic sulfur atom.

The position of the tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and pH. The predominant tautomer dictates the molecule's chemical behavior and its potential reaction pathways.

Derivatization and Advanced Chemical Transformations

Synthesis of Novel Benzothiazole (B30560) Hybrids and Conjugates

The isocyanate moiety at the C-5 position of the benzothiazole ring is a highly electrophilic functional group, making it an ideal reaction site for the synthesis of a wide array of molecular hybrids and conjugates. This reactivity allows for the straightforward linkage of the benzothiazole scaffold to other chemical entities through the formation of stable covalent bonds with various nucleophiles.

Key reactions for derivatization include:

Urea (B33335) Formation: The most common transformation of isocyanates involves their reaction with primary or secondary amines to form substituted ureas. This reaction is typically rapid and high-yielding, providing a robust method for creating benzothiazole-urea hybrids. A series of novel quinoline-urea-benzothiazole hybrids have been synthesized using a similar step-wise approach, starting from 2-aminobenzothiazoles which are precursors to isocyanato-benzothiazoles. nih.gov The synthesis involves converting the amino group to an activated intermediate, which then reacts with an amine to form the urea linkage. nih.gov This methodology is directly applicable to 5-isocyanato-3-methoxy-1,2-benzothiazole for creating diverse molecular libraries. mdpi.comresearchgate.net

Carbamate (B1207046) (Urethane) Formation: Reaction with alcohols or phenols yields carbamates. This linkage is valuable in medicinal chemistry for creating prodrugs or modifying the physicochemical properties of a molecule. Studies on other benzothiazole derivatives have demonstrated the successful synthesis and evaluation of benzothiazole-based carbamates as potent bioactive agents. nih.gov

Thiocarbamate Formation: In a similar fashion, isocyanates react with thiols to produce thiocarbamates, introducing a sulfur atom into the linker, which can influence the biological activity and metabolic stability of the resulting conjugate.

These conjugation strategies enable the hybridization of the benzothiazole core with other pharmacophores, polymers, or biomolecules, leading to materials with novel properties.

| Reactant (Amine) | Product Structure (Generic) | Hybrid Class | Reference Method |

|---|---|---|---|

| Aromatic Amine (e.g., Aniline) | BTZ-NH-C(O)-NH-Aryl | Aryl-Urea-Benzothiazole | researchgate.net |

| Aliphatic Amine (e.g., Piperidine) | BTZ-NH-C(O)-N(CH₂)₅ | Alkyl-Urea-Benzothiazole | acs.org |

| Aminoquinoline Derivative | BTZ-NH-C(O)-NH-Linker-Quinoline | Quinoline-Urea-Benzothiazole | nih.gov |

| Amino Acid Ester | BTZ-NH-C(O)-NH-CH(R)-COOR' | Peptidyl-Urea-Benzothiazole | mdpi.com |

Functionalization Strategies at Various Positions of the Benzothiazole Ring System

Beyond the reactivity of the isocyanate group, the benzothiazole ring itself is amenable to a variety of functionalization strategies, allowing for the fine-tuning of the molecule's electronic and steric properties. Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have emerged as powerful tools for derivatizing the benzothiazole core with high precision. acs.orgnih.govacs.org

Key functionalization strategies include:

C2-H Functionalization: The C-2 position of the benzothiazole ring is particularly susceptible to functionalization. A metal-free approach involves the reaction with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts. acs.orgnih.govacs.org These intermediates readily react with a wide range of oxygen- and nitrogen-centered nucleophiles to introduce new substituents at the C-2 position under mild conditions. acs.org

Functionalization of the Benzene (B151609) Ring: The benzene portion of the scaffold can be modified using methods developed for arenes. Regioselective C-H functionalization has been demonstrated on the analogous 2,1,3-benzothiadiazole (B189464) (BTD) core, allowing for predictable and systematic substitutions at the C4, C5, C6, and C7 positions. nih.govacs.org Techniques like iridium-catalyzed C-H borylation can install a versatile boronic ester handle, which can then be converted to various other functional groups through Suzuki cross-coupling and other reactions. nih.gov

Nickel-Catalyzed C-H Functionalization: Inexpensive and low-toxicity nickel catalysts have been used for the intramolecular oxidative C-H functionalization of arylthioureas to provide 2-aminobenzothiazoles in high yields under mild conditions. organic-chemistry.org This highlights the potential for metal-catalyzed C-H activation on the benzothiazole scaffold. organic-chemistry.org

These strategies allow for the introduction of a wide variety of functional groups, including alkyl, aryl, amino, and ether moieties, at specific positions on the benzothiazole ring system.

| Position | Method | Reagents/Catalyst | Type of Group Introduced | Reference |

|---|---|---|---|---|

| C2 | Phosphonium Salt Intermediate | Triphenylphosphine, Triflic Anhydride, Nucleophile (ROH, R₂NH) | Ethers, Amines, C-N Biaryls | acs.org |

| C4, C7 | Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide | Aryl Groups | nih.gov |

| C5, C6 | Iridium-Catalyzed C-H Borylation | [Ir(cod)OMe]₂, Ligand, B₂pin₂ | Boryl Groups (versatile handle) | acs.org |

| C7 | Nickel-Catalyzed Intramolecular Cyclization | NiBr₂, Pyridine, PIDA (from arylthiourea precursor) | Forms the Thiazole (B1198619) Ring | organic-chemistry.org |

Multi-component Reactions Utilizing this compound or its Analogs

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular complexity and diversity. beilstein-journals.org Isocyanates are valuable electrophilic components in certain MCRs, allowing for the rapid construction of complex heterocyclic systems.

An example of such a process is a four-component reaction (4-CR) that proceeds via the in-situ formation of a 1-azadiene, which is subsequently trapped by an isocyanate. beilstein-journals.org In a hypothetical application, this compound could serve as the isocyanate component in a reaction with a phosphonate, a nitrile, and an aldehyde. This sequence would lead to the formation of highly substituted triazinane dione (B5365651) structures bearing the benzothiazole moiety, assembled in a single, atom-economical step. beilstein-journals.org

Furthermore, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for synthesizing peptide-like structures and various heterocycles. mdpi.comnih.gov While distinct from isocyanates, the chemistry often involves related reactive intermediates like nitrilium ions. mdpi.com An intramolecular trapping of a nitrilium intermediate, formed from a bifunctional reactant in an isocyanide-based MCR, can lead to the formation of diverse heterocyclic scaffolds. nih.govscilit.com Analogously, the amino-benzothiazole precursor to the isocyanate could be used as a component in three-component reactions to build fused heterocyclic systems, such as pyrimido[2,1-b]benzothiazoles. nih.gov

Investigation of Regioselectivity and Stereoselectivity in Chemical Transformations

Controlling the regioselectivity and stereoselectivity of reactions is paramount for the synthesis of well-defined, complex molecules.

Regioselectivity: The substitution pattern on the this compound ring dictates the regiochemical outcome of further functionalization, particularly in electrophilic aromatic substitution reactions on the benzene ring. The 3-methoxy group is an ortho-, para-directing activator, while the 5-isocyanate group is a meta-directing deactivator. The interplay of these electronic effects would control the position of incoming electrophiles. For transition-metal-catalyzed C-H functionalization, the regioselectivity is often governed by factors such as the directing ability of existing functional groups and the steric environment of the C-H bonds. nih.gov Studies on the related benzothiadiazole system have shown that C-H borylation can be directed with high regioselectivity to the C4 and C6 positions, demonstrating that precise control is achievable. acs.org The cyclization of substituted precursors to form the benzothiazole ring can also proceed with high regioselectivity. acs.org

Stereoselectivity: While the core benzothiazole ring is aromatic and achiral, stereocenters can be introduced in its derivatives through various transformations. For instance, if a side chain containing a prochiral ketone or alkene is attached to the benzothiazole scaffold, its asymmetric reduction or addition can be achieved using chiral catalysts or reagents. The stereodivergent synthesis of complex molecules, where all possible stereoisomers can be selectively accessed, is a significant challenge in modern chemistry. Stereoselective reactions are crucial when synthesizing molecules for biological applications, as different stereoisomers often exhibit vastly different pharmacological activities.

| Position | Substituent | Electronic Effect | Directing Influence | Predicted Site of Substitution |

|---|---|---|---|---|

| 3 | -OCH₃ (Methoxy) | Electron-Donating (Activating) | Ortho, Para | C4, C2 (thiazole ring) |

| 5 | -NCO (Isocyanate) | Electron-Withdrawing (Deactivating) | Meta | C4, C6 |

| Combined Effect | Substitution is predicted to be favored at C4, influenced by both the activating methoxy (B1213986) group (ortho) and the deactivating isocyanate group (meta). The precise outcome would depend on reaction conditions. |

Advanced Spectroscopic and Computational Characterization of 5 Isocyanato 3 Methoxy 1,2 Benzothiazole and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is a cornerstone of chemical characterization, offering non-destructive methods to probe the molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information, which, when combined, allow for a complete structural elucidation of 5-Isocyanato-3-methoxy-1,2-benzothiazole.

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The three aromatic protons on the benzene (B151609) ring portion of the benzothiazole (B30560) core will appear in the typical aromatic region (approximately 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (splitting) will be dictated by their positions relative to the electron-donating methoxy group and the electron-withdrawing isocyanate and thiazole (B1198619) ring functionalities. The methoxy group (-OCH₃) will exhibit a characteristic singlet, integrating to three protons, in the upfield region of the spectrum, likely around 3.8-4.1 ppm. niscair.res.in

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are anticipated for the carbons of the benzothiazole ring, the methoxy carbon, and the highly characteristic isocyanate carbon. The isocyanate carbon (-N=C=O) is expected to appear in a downfield region, typically between 120-140 ppm. The aromatic carbons will resonate in the 110-160 ppm range, with their exact shifts influenced by the attached functional groups. mdpi.comnih.gov The methoxy carbon signal is predicted to be found further upfield, generally in the 55-65 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.5 | Multiplet | Isocyanate (-NCO) | 120 - 140 |

| Methoxy (-OCH₃) | 3.8 - 4.1 | Singlet | Aromatic/Heterocyclic-C | 110 - 160 |

| Methoxy (-OCH₃) | 55 - 65 |

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The most prominent and diagnostic feature in the IR spectrum of this compound would be the very strong and sharp absorption band associated with the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak is characteristically found in the 2250-2280 cm⁻¹ region. Other key absorptions include C-H stretching vibrations from the aromatic ring and methoxy group just above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the benzothiazole ring system, typically appearing in the 1450-1650 cm⁻¹ range. researchgate.net The C-O stretching of the methoxy group is expected to produce a strong band between 1200 and 1300 cm⁻¹. mdpi.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2280 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (-OCH₃) | Stretch | 2850 - 3000 | Medium |

| Aromatic/Heterocyclic C=C, C=N | Stretch | 1450 - 1650 | Medium to Strong |

| Aryl Ether C-O | Stretch | 1200 - 1300 | Strong |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. wikipedia.org

For this compound (C₉H₆N₂O₂S), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its monoisotopic mass. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

The fragmentation of the molecular ion under electron impact (EI) or collision-induced dissociation (CID) would likely proceed through several pathways. libretexts.org Common fragmentation patterns for benzothiazole derivatives often involve the cleavage of the thiazole ring. tandfonline.comtandfonline.com For this specific molecule, characteristic fragmentation could include the loss of the isocyanate group (•NCO), the methyl radical (•CH₃) from the methoxy group, or a neutral molecule of carbon monoxide (CO).

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Description | Predicted m/z |

|---|---|---|---|

| [M]⁺ | C₉H₆N₂O₂S | Molecular Ion | 206.02 |

| [M - CH₃]⁺ | C₈H₃N₂O₂S | Loss of a methyl radical | 191.00 |

| [M - NCO]⁺ | C₈H₆NOS | Loss of isocyanate radical | 164.02 |

| [M - CO]⁺ | C₈H₆N₂OS | Loss of carbon monoxide | 178.02 |

X-ray Crystallography for Solid-State Molecular Structure Determination

While spectroscopic methods reveal molecular connectivity and functional groups, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of atoms, and thus calculate bond lengths, bond angles, and torsional angles. nih.govresearchgate.net

A crystallographic analysis of this compound would be expected to confirm the planarity of the fused benzothiazole ring system. It would provide precise measurements of the bond lengths within the heterocyclic ring, such as the C-S and C=N bonds, which are critical to understanding its electronic structure. researchgate.net Furthermore, the analysis would reveal the geometry of the methoxy and isocyanate substituents relative to the ring, including the C-O-C bond angle of the ether and the N=C=O bond angle of the isocyanate group. Intermolecular interactions, such as hydrogen bonding or π-stacking in the crystal lattice, would also be elucidated, providing insight into the solid-state packing of the molecules.

Table 4: Typical Bond Lengths and Angles Expected from X-ray Analysis

| Parameter | Typical Value |

|---|---|

| Benzothiazole C-S Bond Length | 1.72 - 1.76 Å |

| Benzothiazole C=N Bond Length | 1.30 - 1.35 Å |

| Aryl C-O (methoxy) Bond Length | 1.35 - 1.39 Å |

| Isocyanate N=C Bond Length | 1.18 - 1.22 Å |

| Isocyanate C=O Bond Length | 1.15 - 1.19 Å |

| Aryl C-O-C Bond Angle | 115 - 120° |

| Isocyanate N=C=O Bond Angle | ~180° (linear) |

Theoretical Chemistry and Computational Studies of 5 Isocyanato 3 Methoxy 1,2 Benzothiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and equilibrium geometry. By approximating the many-electron Schrödinger equation, DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311+G(d,p), can determine the spatial distribution of electrons and predict the most stable three-dimensional arrangement of atoms.

Molecular Geometry: The optimized geometry of 5-Isocyanato-3-methoxy-1,2-benzothiazole is predicted to feature a planar benzothiazole (B30560) ring system. The isocyanate group (-N=C=O), known for its near-linear geometry, would be connected to this ring. wikipedia.org The C-N=C and N=C=O bond angles are expected to be approximately 135° and 173°, respectively. wikipedia.org The methoxy (B1213986) group (-OCH3) introduces a slight out-of-plane character with its methyl hydrogens. Key geometric parameters, such as bond lengths and angles, can be computationally predicted to provide a precise structural model.

Electronic Structure: The electronic properties are largely dictated by the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be delocalized across the electron-rich benzothiazole ring and the electron-donating methoxy group. Conversely, the LUMO is likely to be concentrated on the electron-withdrawing isocyanate moiety and the thiazole (B1198619) portion of the heterocyclic ring. mdpi.com This separation of HOMO and LUMO indicates a potential for intramolecular charge transfer upon electronic excitation. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. mdpi.com

| Parameter | Predicted Value | Description |

|---|---|---|

| N=C Bond Length (Isocyanate) | ~1.20 Å | Represents the double bond between nitrogen and carbon in the isocyanate group. |

| C=O Bond Length (Isocyanate) | ~1.17 Å | Represents the double bond between carbon and oxygen in the isocyanate group. |

| HOMO Energy | -8.5 to -9.0 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | -1.5 to -2.0 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | ~4.5 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. mdpi.com |

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or near a biological macromolecule.

For this compound, MD simulations would reveal the rigid nature of the fused benzothiazole core, while highlighting the rotational freedom of the methoxy and isocyanate substituents. These simulations can map the molecule's accessible conformations and the energy barriers between them. Furthermore, when placed in a solvent like water, MD can model the formation and dynamics of hydrogen bonds. The nitrogen and oxygen atoms of the isocyanate group, the oxygen of the methoxy group, and the nitrogen and sulfur atoms of the benzothiazole ring can all act as potential hydrogen bond acceptors, influencing the molecule's solubility and interaction profile. In the context of drug design, MD simulations are crucial for assessing the stability of a ligand within a protein's binding pocket, providing insights into its potential as an inhibitor. mdpi.comnih.gov

Quantum Chemical Parameter Analysis and Correlation with Experimental Observations

From the electronic structure calculated by DFT, a suite of quantum chemical parameters can be derived to quantify the molecule's reactivity. These "global reactivity descriptors" provide a framework for understanding and predicting chemical behavior.

HOMO-LUMO Energy Gap (ΔE): A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. mdpi.com

Ionization Potential (I): The energy required to remove an electron, approximated by -E(HOMO).

Electron Affinity (A): The energy released when an electron is added, approximated by -E(LUMO).

Electronegativity (χ): The ability to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. sciencepub.net

Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.

These theoretical parameters can be correlated with experimental findings. For example, the calculated HOMO-LUMO gap can be related to the maximum absorption wavelength (λmax) in a UV-visible spectrum. Vibrational frequencies calculated via DFT can be compared with experimental IR and Raman spectra to confirm the molecular structure and assign spectral bands. mdpi.com

| Parameter | Typical Calculated Value (eV) | Predicted Chemical Property |

|---|---|---|

| Ionization Potential (I) | 8.5 - 9.0 | High resistance to oxidation. |

| Electron Affinity (A) | 1.5 - 2.0 | Moderate ability to accept an electron. |

| Electronegativity (χ) | 5.0 - 5.5 | High tendency to attract electrons. |

| Chemical Hardness (η) | 2.2 - 2.3 | Indicates high kinetic stability. |

| Softness (S) | 0.43 - 0.45 | Indicates moderate reactivity. |

Computational Modeling of Reaction Mechanisms and Energy Barriers

Computational modeling is an essential tool for elucidating the step-by-step pathways of chemical reactions and determining their feasibility by calculating activation energy barriers. The isocyanate group is the most reactive center in this compound, making it a prime target for mechanistic studies.

Isocyanates are potent electrophiles that readily react with nucleophiles. wikipedia.org Theoretical models can map the potential energy surface for reactions such as:

Reaction with Alcohols: Forms a urethane. The mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbon of the isocyanate, often proceeding through a four-membered ring transition state. mdpi.com

Reaction with Amines: Forms a urea (B33335). This reaction is typically very fast and follows a similar nucleophilic addition mechanism.

Reaction with Water: Leads to hydrolysis, first forming an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. wikipedia.orgnih.gov

By using DFT to locate the transition state structures and calculate the energy barriers for these pathways, chemists can predict reaction rates and understand how factors like solvent and catalysts influence the outcome. mdpi.comacs.org For instance, computational studies on similar aryl isocyanates have shown that reactions can proceed through concerted or stepwise mechanisms depending on the polarity of the solvent. acs.org

Theoretical Analysis of Tautomerism and Conformational Space

Tautomerism: Tautomers are structural isomers that readily interconvert, often via proton migration. While significant tautomerism is common in benzothiazoles with hydroxyl or mercapto groups (e.g., keto-enol or thione-thiol tautomerism), it is not expected to be a major feature for this compound. ccsenet.orgresearchgate.net The methoxy group locks the oxygen in an ether linkage, preventing enol-keto tautomerization at that position. The isocyanate group is also generally stable against tautomerization under normal conditions.

Conformational Space: Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that result from rotation around single bonds. For this molecule, the primary sources of conformational flexibility are the rotation around the C3-O bond of the methoxy group and the C5-N bond of the isocyanate group. A potential energy surface (PES) scan can be performed computationally by systematically rotating these bonds (i.e., varying the dihedral angles) and calculating the energy at each step. mdpi.com This analysis reveals the lowest-energy (most stable) conformers and the energy barriers for rotation between them, which is critical for understanding how the molecule's shape influences its properties and interactions.

In Silico Design Principles for Chemical Modifications

In silico (computational) methods are integral to modern drug discovery and materials science, providing a rational basis for designing new molecules with enhanced properties. researchgate.net By using this compound as a scaffold, computational tools can guide chemical modifications to tune its characteristics.

Altering Shape and Binding: The position of the methoxy and isocyanate groups can be changed to explore how regioisomers might interact differently with a biological target like an enzyme active site. frontiersin.org This is a common strategy in structure-activity relationship (SAR) studies.

Functional Group Interconversion: The highly reactive isocyanate group could be replaced with an isothiocyanate (-NCS) to alter its reactivity profile or with a less reactive group like an amide to improve stability while retaining some of the structural features for biological interactions. frontiersin.org

These in silico predictions allow chemists to prioritize the synthesis of compounds that are most likely to exhibit the desired activity, thereby saving significant time and resources in the development of new materials and therapeutic agents. nih.govresearchgate.net

Applications in Materials Science and Industrial Organic Synthesis

Polymer Chemistry: Synthesis of Polyureas and Polyurethanes Derived from Isocyanate Functionality

The isocyanate functionality is central to the synthesis of important polymer classes, namely polyureas and polyurethanes. The reaction involves a polyaddition mechanism where the isocyanate group reacts with multifunctional amines (to form polyureas) or polyols (to form polyurethanes). mdpi.comnih.gov

The synthesis of polyureas from isocyanates and amines is particularly efficient and often does not require a catalyst due to the high nucleophilicity of the amine group compared to the hydroxyl groups of alcohols used in polyurethane production. mdpi.com The 5-isocyanato-3-methoxy-1,2-benzothiazole molecule can be strategically employed as a monomer or co-monomer in these polymerization reactions. By incorporating the benzothiazole (B30560) moiety into the polymer backbone, materials with tailored properties can be developed.

Traditionally, polybenzothiazoles (PBTs) are high-performance polymers known for their exceptional thermal and chemical stability. researchgate.net They are typically synthesized through the polycondensation of aromatic dicarboxylic acids with monomers like 2,5-diamino-1,4-benzenedithiol or 3,3′-dimercaptobenzidine, which forms the benzothiazole ring within the polymer backbone. researchgate.netresearchgate.net

The use of this compound offers an alternative route to advanced polymers that contain the benzothiazole ring, rather than forming it during polymerization. In this approach, the benzothiazole unit is pre-formed in the monomer. The polymerization proceeds via the isocyanate group to form polyurea or polyurethane chains with pendant benzothiazole moieties. This method allows for the integration of the desirable properties of benzothiazoles—such as rigidity, thermal stability, and unique optical characteristics—into more easily processable polymer systems like polyurethanes. researchgate.net

| Polymer Synthesis Method | Typical Monomers | Polymerization Reaction | Resulting Polymer Structure |

|---|---|---|---|

| Traditional Polybenzothiazole (PBT) Synthesis | - Aromatic dicarboxylic acids

| Polycondensation with ring formation (cyclodehydration) | Benzothiazole ring is an integral part of the main polymer chain. |

| Polymer Synthesis from this compound | - this compound

| Polyaddition (Urea or Urethane formation) | Polyurea or Polyurethane backbone with the benzothiazole moiety as a pendant group. |

The polymers derived from this compound, specifically polyurethanes and polyureas, have significant applications in the formulation of high-performance coatings, adhesives, and composite materials. ontosight.ai The inherent properties of the polyurethane/polyurea matrix, such as excellent adhesion, chemical resistance, toughness, and flexibility, are enhanced by the inclusion of the rigid and stable benzothiazole structure. These advanced polymers can be used to create durable protective coatings, strong structural adhesives, and robust matrix resins for fiber-reinforced composites.

Utilization in the Synthesis of Synthetic Dyes

Benzothiazole derivatives are well-established precursors in the synthesis of a wide range of synthetic dyes, particularly azo and hemicyanine dyes. jetir.orgatbuftejoste.com.ngisca.me The common synthetic route to benzothiazole-based azo dyes involves the diazotization of an amino-benzothiazole derivative, which is then coupled with a suitable coupling component (e.g., phenols or anilines) to form the final azo dye. isca.me

While the isocyanate group of this compound is not directly used in the coupling reaction, it serves as a valuable synthetic precursor to the necessary amino functionality. The isocyanate group can be readily hydrolyzed to form the corresponding 5-amino-3-methoxy-1,2-benzothiazole. This amine derivative can then be utilized in the standard diazotization and coupling process to produce a variety of dyes. This two-step conversion makes the isocyanate a strategic starting material for accessing complex dye structures that benefit from the specific substitution pattern of the benzothiazole ring. atbuftejoste.com.ng

Strategic Role as Intermediate Building Blocks in Complex Organic Syntheses

The high reactivity of the isocyanate group makes this compound an excellent intermediate building block for introducing the benzothiazole moiety into larger, more complex organic molecules. ontosight.ai Isocyanates are highly susceptible to nucleophilic attack, allowing them to react with a wide array of functional groups, including alcohols, amines, and thiols, to form stable carbamate (B1207046), urea (B33335), and thiocarbamate linkages, respectively.

This reactivity is exploited in multi-step syntheses to construct complex molecular architectures. For instance, in the design of novel bioactive compounds, a benzothiazole derivative may be linked to another pharmacophore via a urea bridge formed by reacting an isocyanate like this compound with an amine. nih.gov This modular approach allows synthetic chemists to systematically build and modify complex structures to optimize their chemical or biological properties, positioning the isocyanate as a versatile tool for molecular construction. researchgate.net

Broader Implications in Novel Material Design

The use of this compound has broader implications for the rational design of novel materials with tailored functionalities. By incorporating this compound into various molecular and macromolecular structures, materials scientists can harness the unique properties of the benzothiazole ring system. ontosight.ai

The rigid, planar structure of the benzothiazole moiety can impart enhanced thermal stability and mechanical strength to polymers. researchgate.net Furthermore, the specific electronic properties of the methoxy-substituted benzothiazole core can be exploited to create materials with desired optical or electronic characteristics. Research into mesogenic benzothiazole derivatives suggests that incorporating this structure could lead to the development of novel liquid crystal polymers. researchgate.net The ability to use this compound as a building block in the synthesis of complex molecules also opens avenues for creating new functional materials, such as advanced polymerisation inhibitors or other specialized therapeutic agents. nih.govnih.gov

Future Research Directions and Perspectives in 5 Isocyanato 3 Methoxy 1,2 Benzothiazole Chemistry

Advancements in Sustainable and Green Synthetic Routes

The future synthesis of 5-Isocyanato-3-methoxy-1,2-benzothiazole will likely pivot towards sustainable and green chemistry principles to minimize environmental impact. Traditional routes for synthesizing isocyanates and benzothiazoles often rely on hazardous reagents and harsh conditions. acs.org Future research will aim to develop more eco-friendly alternatives.

Key areas of investigation will include:

Water-Based Synthesis : Exploring water as a solvent for the synthesis of the isothiocyanate precursor could significantly improve the green credentials of the process. rsc.org Research into Na2S2O8-mediated synthesis in aqueous media offers a promising, practical, and efficient alternative to conventional methods. rsc.org

Microwave-Assisted Reactions : The use of microwave irradiation can dramatically reduce reaction times and increase yields, offering a more energy-efficient synthetic pathway. tandfonline.com This technique has been successfully applied to the synthesis of various isothiocyanates and could be adapted for this compound. tandfonline.com

Photocatalysis : Visible-light-driven methods present an environmentally friendly approach for isothiocyanate synthesis from primary amines. acs.org This photocatalytic process could be a novel and sustainable route for producing the target compound. acs.org

Safer Reagents : A significant advancement will be the replacement of highly toxic reagents like thiophosgene (B130339) with safer alternatives such as elemental sulfur. rsc.orgmdpi.com The amine-catalyzed sulfurization of isocyanides using elemental sulfur is a more sustainable option that has shown moderate to high yields for various isocyanides. rsc.org

| Synthetic Approach | Traditional Method | Potential Green Alternative | Key Advantages of Green Route |

|---|---|---|---|

| Solvent | Volatile Organic Solvents (VOCs) | Water, Supercritical CO2, Bio-solvents (e.g., Cyrene™, GBL) rsc.org | Reduced toxicity, lower environmental impact, improved safety. |

| Energy Source | Conventional Heating | Microwave Irradiation tandfonline.com, Visible-Light Photocatalysis acs.org | Faster reaction times, lower energy consumption, milder conditions. |

| Reagents | Thiophosgene, Carbon Disulfide tandfonline.comrsc.org | Elemental Sulfur rsc.orgmdpi.com, Na2S2O8 rsc.org, Lawesson's Reagent tandfonline.com | Reduced toxicity and hazardous waste generation. |

| Catalysis | Stoichiometric Reagents | Amine-based catalysts rsc.org, Photocatalysts acs.org | Higher efficiency, reduced waste, catalyst recyclability. |

Innovations in Catalytic Systems for Enhanced Transformations

The high reactivity of the isocyanate group in this compound offers a versatile handle for various chemical transformations. Future research will focus on developing innovative catalytic systems to control this reactivity with high precision and selectivity, particularly for reactions with nucleophiles like alcohols and amines.

Promising avenues for research include:

Non-Tin Catalysts : Due to the toxicity of organotin compounds, there is a strong drive to find alternatives. wernerblank.com Zirconium chelates, for instance, have shown promise as they can selectively catalyze the isocyanate-hydroxyl reaction over the competing reaction with water, which is particularly useful in applications like water-borne coatings. wernerblank.com

Photoredox Catalysis : Visible-light photoredox catalysis provides a sustainable and mild approach for complex organic syntheses. rsc.org This methodology could be employed for novel transformations involving the isocyanate group, enabling the construction of complex molecular architectures under ambient conditions. rsc.org

Dual-Catalyst Systems : The use of dual-catalyst systems, such as a dual-copper catalyst for the preparation of hydantoin (B18101) derivatives from aryl isocyanates, can enable unique reaction pathways that are not accessible with single catalysts. rsc.org

Organocatalysis : The development of metal-free organocatalysts for isocyanate reactions, such as those used for cyclotrimerisation to form isocyanurates, represents a sustainable and cost-effective approach. rsc.org

| Catalytic System | Potential Transformation of this compound | Anticipated Advantages |

|---|---|---|

| Zirconium Chelates wernerblank.com | Selective reaction with polyols to form polyurethanes. | Reduced toxicity compared to tin catalysts, high selectivity, moisture tolerance. |

| Visible-Light Photoredox Catalysis rsc.org | Synthesis of complex heterocyclic structures (e.g., spirocyclic quinazolin-2-ones). | Mild reaction conditions, use of light as a renewable energy source, metal-free options. |

| Dual-Copper Catalysis rsc.org | Formation of hydantoin derivatives. | Access to unique chemical structures, potential for asymmetric catalysis. |

| Organocatalysts (e.g., TBA-PN, TEAC) rsc.org | Controlled cyclotrimerisation to form polyisocyanurates. | Metal-free, mild and solvent-free conditions, cost-effective. |

Expansion of Material Science Applications through Molecular Engineering

The unique structure of this compound makes it an attractive building block for novel materials. The reactive isocyanate group can be utilized for polymerization, while the benzothiazole (B30560) core offers opportunities for tuning the electronic and photophysical properties of the resulting materials. ontosight.ai

Future research in this area will focus on:

Polymer Synthesis : The compound can serve as a monomer for the synthesis of specialized polyurethanes, polyureas, and other polymers. ontosight.ai These materials could find applications in high-performance coatings, adhesives, and composites. ontosight.ai

Molecular Engineering for Functional Materials : By modifying the benzothiazole ring system or the methoxy (B1213986) group, it may be possible to engineer materials with specific properties. For example, introducing conjugated segments could lead to semiconducting polymers for organic electronics.

Smart Materials : Incorporating the this compound unit into polymer backbones could lead to "smart" materials that respond to external stimuli such as light, heat, or pH, due to the inherent properties of the benzothiazole moiety.

| Molecular Engineering Strategy | Target Material Property | Potential Application |

|---|---|---|

| Incorporation into polyurethane/polyurea backbone | Enhanced thermal stability, improved mechanical strength. | High-performance coatings, adhesives, elastomers. ontosight.ai |

| Introduction of extended π-conjugation on the benzothiazole ring | Semiconductivity, electroluminescence. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |

| Attachment of photochromic or thermochromic moieties | Stimuli-responsive optical properties. | Smart windows, sensors, data storage. |

| Functionalization with hydrophilic/hydrophobic side chains | Tunable solubility and self-assembly behavior. | Drug delivery systems, biocompatible materials. |

Deeper Theoretical Insights into Complex Reaction Pathways and Molecular Interactions

Computational chemistry will play a crucial role in advancing the understanding of this compound's chemistry. Theoretical studies can provide deep insights into its electronic structure, reactivity, and interactions, guiding experimental efforts.

Future theoretical investigations should focus on:

Reaction Mechanism Elucidation : Using methods like Density Functional Theory (DFT), researchers can model reaction pathways for the synthesis and transformation of the compound. mdpi.comresearchgate.net This can help in optimizing reaction conditions and designing more efficient catalytic systems.

Predicting Molecular Properties : Computational tools can predict various properties, including the energies of frontier molecular orbitals (HOMO-LUMO), which relate to the molecule's reactivity and electronic characteristics. mdpi.comscirp.org This information is vital for designing materials with specific electronic or optical properties.

Molecular Docking and Dynamics : For potential biological applications, molecular docking and molecular dynamics simulations can be used to study the interaction of this compound and its derivatives with biological targets like enzymes or receptors. nih.govnih.govekb.egmdpi.com These studies can guide the design of new therapeutic agents. nih.govnih.gov

Understanding Intermolecular Interactions : Theoretical calculations can shed light on the non-covalent interactions that govern the self-assembly of molecules and the bulk properties of materials derived from the compound. mdpi.com

| Computational Method | Research Focus | Expected Insights |

|---|---|---|

| Density Functional Theory (DFT) mdpi.comresearchgate.net | Reaction mechanisms, electronic structure, spectroscopic properties. | Optimization of synthetic routes, prediction of reactivity, rational design of catalysts. |

| Time-Dependent DFT (TD-DFT) scirp.org | Excited state properties, UV-Vis spectra. | Design of materials for optoelectronic applications. |

| Molecular Docking nih.govnih.govekb.eg | Binding modes and affinities with biological macromolecules. | Identification of potential drug targets, structure-activity relationship studies. |

| Molecular Dynamics (MD) Simulations nih.gov | Conformational dynamics, stability of molecular complexes. | Understanding protein-ligand interactions, predicting the stability of materials. |

Q & A

Q. What established synthetic routes exist for 5-Isocyanato-3-methoxy-1,2-benzothiazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves functionalization of the benzothiazole core. A common approach is the reaction of 3-methoxy-1,2-benzothiazole with phosgene or its equivalents to introduce the isocyanate group. Key factors include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the isocyanate group).

- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid moisture interference .

- Catalysts : Triethylamine or other bases are used to neutralize HCl byproducts, improving yield.

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm substitution patterns. The isocyanate group (-NCO) shows a characteristic C peak at ~125–130 ppm.

- FT-IR : A strong absorption band at ~2250 cm confirms the isocyanate group .

- X-ray Crystallography : Resolves bond angles and planarity. For example, deviations in exocyclic angles (e.g., C10–C9–C3 = 113.4° vs. expected 109°) may arise from steric repulsions or intramolecular interactions (e.g., Cl⋯H4 = 3.12 Å) .

Q. How can computational methods (e.g., DFT) predict the reactivity of the isocyanate group in this compound?

Methodological Answer: Density Functional Theory (DFT) can model electrophilic reactivity:

- Electrostatic potential maps : Identify electron-deficient regions (e.g., the isocyanate carbon) prone to nucleophilic attack.

- Transition state analysis : Simulate reaction pathways for urea/thiourea formation, predicting activation energies.

- Solvent effects : Polarizable continuum models (PCM) assess solvent polarity’s impact on reaction rates .

Case Study : DFT studies on benzisothiazole derivatives show that electron-withdrawing groups (e.g., -NCO) reduce the energy barrier for nucleophilic additions by 10–15 kJ/mol compared to unsubstituted analogs .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., reaction enthalpies) for benzothiazole derivatives?

Methodological Answer: Discrepancies often arise from experimental conditions or impurities. Mitigation strategies include:

- Calorimetric validation : Use differential scanning calorimetry (DSC) to measure ΔrH° under standardized conditions .

- Comparative crystallography : Cross-validate bond lengths/angles with high-resolution X-ray data to confirm structural consistency .

- Replication studies : Reproduce reactions using identical precursors and solvents to isolate variable effects.

Example : A 5°C variation in reaction temperature for isocyanate formation can alter ΔrH° by ~5–8 kJ/mol due to competing side reactions .

Q. How do steric and electronic effects influence the stability of this compound in aqueous media?

Methodological Answer:

- Steric protection : The 3-methoxy group shields the isocyanate from hydrolysis by reducing water accessibility.

- Electronic effects : Electron-donating groups (e.g., -OCH) destabilize the isocyanate via resonance, accelerating hydrolysis.

- pH dependence : Stability decreases below pH 7 due to protonation of the benzothiazole nitrogen, increasing electrophilicity .

Q. What methodologies assess the bioactivity of this compound in neuropharmacological studies?

Methodological Answer:

- Receptor binding assays : Use radiolabeled ligands (e.g., H-spiperone) to quantify affinity for dopamine D2 receptors, a target for antipsychotic benzisoxazoles .

- In silico docking : Predict interactions with voltage-gated ion channels (e.g., sodium channels) using AutoDock Vina .

- In vivo models : Test anticonvulsant activity in rodent seizure models, monitoring EEG patterns and behavioral endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.